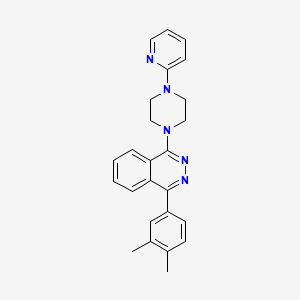
1-(3,4-Dimethylphenyl)-4-(4-(pyridin-2-yl)piperazin-1-yl)phthalazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethylphenyl)-4-(4-(pyridin-2-yl)piperazin-1-yl)phthalazine is a useful research compound. Its molecular formula is C25H25N5 and its molecular weight is 395.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(3,4-Dimethylphenyl)-4-(4-(pyridin-2-yl)piperazin-1-yl)phthalazine is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a phthalazine core substituted with a 3,4-dimethylphenyl group and a pyridin-2-yl piperazine moiety. Its molecular formula is C22H26N4 with a molecular weight of approximately 362.48 g/mol. The structural complexity allows for interactions with various biological targets.
Biological Activity Overview
Research indicates that derivatives of phthalazines, including this compound, exhibit a range of biological activities:
- Anticancer Activity : Phthalazine derivatives have shown promise as antiangiogenic agents and inhibitors of vascular endothelial growth factor (VEGF) receptors, which are crucial in tumor growth and metastasis .
- Enzyme Inhibition : The compound may act as an inhibitor of phosphodiesterase type IV (PDE4), which is implicated in inflammatory responses and has been targeted for treating chronic obstructive pulmonary disease (COPD) and asthma .
- Antimicrobial Properties : Piperazine derivatives are known for their broad-spectrum antimicrobial activities, including efficacy against various bacterial strains and fungi .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound's ability to inhibit specific enzymes like PDE4 suggests it may modulate intracellular signaling pathways involved in inflammation and cell proliferation.
- Receptor Interaction : By targeting VEGF receptors, this compound could potentially disrupt angiogenesis in tumors, leading to reduced tumor growth .
- Cell Cycle Modulation : Some studies indicate that phthalazine derivatives can induce apoptosis in cancer cells through the activation of pro-apoptotic pathways while inhibiting anti-apoptotic signals.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to or including this compound:
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-4-(4-pyridin-2-ylpiperazin-1-yl)phthalazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5/c1-18-10-11-20(17-19(18)2)24-21-7-3-4-8-22(21)25(28-27-24)30-15-13-29(14-16-30)23-9-5-6-12-26-23/h3-12,17H,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLIZMAWATXYMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4CCN(CC4)C5=CC=CC=N5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














